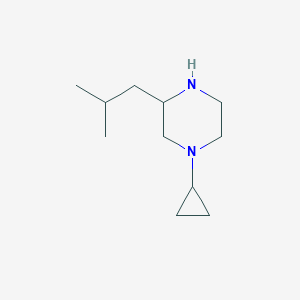

1-Cyclopropyl-3-(2-methylpropyl)piperazine

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-9(2)7-10-8-13(6-5-12-10)11-3-4-11/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLJZVRCVKMJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine compounds, which 1-cyclopropyl-3-(2-methylpropyl)piperazine is a derivative of, are gaba receptor agonists. GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism. This paralysis is presumably caused by the hyperpolarization of nerve endings, resulting from the direct and selective binding of piperazine to muscle membrane GABA receptors.

Biochemical Pathways

It is known that pyrrolopyrazine derivatives, which include piperazine compounds, exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory. These activities suggest that multiple biochemical pathways could be affected.

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound.

Result of Action

Given its potential role as a gaba receptor agonist, it may cause hyperpolarization of nerve endings, leading to the paralysis of parasites.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as a flammable liquid and vapor, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces. Additionally, it should be stored in a well-ventilated place and kept cool.

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-3-(2-methylpropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can alter the metabolic pathways and influence the pharmacokinetics of other compounds.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of cytochrome P450 enzymes, leading to inhibition of their activity. This inhibition can result in altered drug metabolism and potential drug-drug interactions. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of this compound can lead to toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various tissues, where it can exert its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biological Activity

1-Cyclopropyl-3-(2-methylpropyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a cyclopropyl group and a branched alkyl substituent. Its unique structure contributes to its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes.

Target Interactions:

- GABA A Receptors: Similar compounds have been shown to act as positive allosteric modulators of GABA A receptors, enhancing inhibitory neurotransmission in the central nervous system.

- Microtubule Dynamics: Research indicates that piperazine-based compounds can inhibit microtubule assembly, affecting cell division and potentially sensitizing cancer cells to apoptosis .

Pharmacological Properties

This compound exhibits several pharmacological properties:

| Property | Description |

|---|---|

| Solubility | Highly soluble in polar solvents |

| Stability | Remains stable under various conditions |

| Bioavailability | Transported by specific transporters |

| Tissue Distribution | Accumulates in target tissues via binding proteins |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results:

- Neuropharmacological Effects: A study demonstrated that this compound modulated neurotransmission in animal models, showing potential for treating anxiety disorders through GABA A receptor modulation.

- Anticancer Activity: In vitro assays indicated that the compound inhibited growth in various cancer cell lines by disrupting microtubule dynamics, leading to mitotic arrest . The efficacy was notably higher in cancer cells compared to normal cells.

- Metabolic Pathway Interaction: The compound was found to interact with enzymes involved in carbohydrate metabolism, potentially influencing metabolic disorders.

Comparison with Similar Compounds

Key Findings :

- Pyrrolidine substitution (82) results in markedly reduced potency, likely due to reduced conformational flexibility or steric hindrance .

Opioid Receptor Selectivity

Piperazine derivatives with 2-methylpropyl groups have been investigated for κ-opioid receptor antagonism. For example:

- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (11a): Exhibits potent κ-opioid receptor antagonism (IC₅₀ = 1.4 nM) but lacks selectivity over δ- and μ-opioid receptors .

Antioxidant and Antimicrobial Activity

Piperazine derivatives isolated from Streptomyces and Serratia species demonstrate diverse bioactivities:

- Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl] : Exhibits antimicrobial properties, though its efficacy is lower than that of pyrrolopyrazine derivatives .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which may improve the compound’s half-life relative to non-cyclopropyl analogs .

Preparation Methods

Preparation of 1-Cyclopropylmethylpiperazine Intermediate

A key intermediate, 1-cyclopropylmethylpiperazine, is prepared by a three-step process as described in a patented method related to Volasertib intermediate synthesis:

| Step | Procedure | Conditions | Yield & Notes |

|---|---|---|---|

| S1 | Acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride in inert solvent (dichloromethane) | 0-10 °C, then 10-20 °C for 3 h; base: triethylamine or pyridine | 96.8% yield of tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate; high purity confirmed by NMR |

| S2 | Reduction of the acylated intermediate with sodium borohydride and BF3·OEt2 in ether solvent | 0-10 °C | Solid N-Boc-4-(cyclopropylmethyl) piperazine obtained |

| S3 | Deprotection and acid hydrolysis with concentrated HCl in methanol, followed by basification and extraction | 40-60 °C, 4 h reaction time; pH adjusted to 10-11 | 91% yield of 1-cyclopropylmethylpiperazine as pale yellow liquid; NMR confirms structure |

This method emphasizes mild temperatures, controlled addition rates, and careful pH adjustment to optimize yield and purity, suitable for scale-up production.

Alkylation with 2-Methylpropyl Group

Comparative Data Table of Key Preparation Steps

| Step | Reagents & Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|

| Acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride | DCM, 0-10 °C, triethylamine or pyridine base | 96.8 | Extraction and concentration | High purity intermediate |

| Reduction to cyclopropylmethyl derivative | NaBH4, BF3·OEt2, ether, 0-10 °C | Not specified | Extraction, concentration | Sensitive to temperature |

| Deprotection and hydrolysis | HCl (conc.), methanol, 40-60 °C, basification with NaOH | 91 | Extraction, drying | Pale yellow liquid product |

| Alkylation with 2-methylpropyl halide | DMF, K2CO3 or NaH, 40-80 °C | Variable, optimized | Column chromatography | Requires control to avoid over-alkylation |

| Final purification | Silica gel chromatography, crystallization | - | Crystallization from MeOH or 2-propanol mixtures | Ensures high purity |

Research Findings and Optimization Notes

- The use of N-Boc protection on piperazine nitrogen is critical to direct selective acylation and avoid polymerization or side reactions.

- Boron trifluoride etherate acts as a Lewis acid catalyst facilitating smooth reduction of the acyl intermediate to the cyclopropylmethyl derivative.

- Controlled temperature and slow addition rates in all steps improve yield and product quality.

- Alkylation with 2-methylpropyl halide is best conducted under anhydrous conditions with a suitable base to maximize substitution efficiency.

- Purification by column chromatography using trichloromethane/methanol mixtures provides effective separation of closely related impurities.

- Crystallization solvents and conditions are selected based on solubility profiles to obtain solid products with reproducible melting points, aiding characterization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 1-cyclopropyl-3-(2-methylpropyl)piperazine and its structural analogs?

- Methodology : Multi-step synthesis involving alkylation of the piperazine core followed by cyclopropane functionalization. For analogs, substituents (e.g., fluorophenyl groups) can be introduced via nucleophilic substitution or coupling reactions . Optimize reaction conditions (temperature, solvent, base) to enhance yields. For example, details a similar compound synthesized by reacting piperazine with halogenated intermediates under basic conditions.

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodology : Use a combination of:

- Elemental analysis to confirm molecular composition.

- NMR spectroscopy (¹H/¹³C) to resolve substituent positions on the piperazine ring .

- High-resolution mass spectrometry (HRMS) for precise molecular weight determination .

- HPLC with UV detection to assess purity (>98% recommended for pharmacological studies) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as piperazine derivatives often cause irritation .

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers at 2–8°C, protected from light .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Monitor degradation via HPLC under varying temperatures (4°C, 25°C, 40°C) and pH (3–9).

- Avoid exposure to oxidizers or high humidity, which may hydrolyze the cyclopropyl group .

Advanced Research Questions

Q. How can researchers balance the trade-off between reduced toxicity and diminished biological activity when modifying the piperazine scaffold?

- Methodology :

- Introduce bulky substituents (e.g., beta-cyclodextrin) to reduce toxicity but monitor activity loss via in vitro assays (e.g., IC₅₀ in cancer cell lines) .

- Optimize substituent polarity to enhance target binding while maintaining solubility .

Q. What experimental designs are effective for studying this compound’s interactions with serotonin receptors (e.g., 5-HT₁A)?

- Methodology :

- Perform radioligand binding assays using transfected HEK-293 cells expressing 5-HT₁A receptors.

- Compare binding affinity (Kᵢ) with reference ligands (e.g., buspirone) .

- Use molecular docking to predict binding conformations of the cyclopropyl and isobutyl groups .

Q. How can structural modifications improve pharmacokinetic properties like lipophilicity and metabolic stability?

- Methodology :

- Replace the isobutyl group with ethoxyethyl (increases lipophilicity) or hydroxymethyl (enhances solubility) .

- Test metabolic stability in liver microsome assays, focusing on cytochrome P450 interactions (e.g., CYP2D6 inhibition) .

Q. How should contradictory data on biological activity across studies be addressed?

- Methodology :

- Replicate experiments under standardized conditions (e.g., cell line, assay protocol).

- Validate discrepancies using orthogonal methods (e.g., compare apoptosis induction via flow cytometry vs. Western blot) .

- Analyze batch-to-batch purity variations as a potential confounder .

Q. What strategies are recommended for designing bioactive analogs with enhanced target selectivity?

- Methodology :

- Bioisosteric replacement : Substitute the cyclopropyl group with trifluoromethyl or methoxy groups to modulate electronic effects .

- Incorporate arylpiperazine moieties (e.g., 4-fluorophenyl) to exploit known serotonin receptor affinity .

- Use QSAR models to predict activity cliffs and prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.